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Abstract

This technical guide provides a comprehensive overview of the discovery, history, chemical
properties, and toxicological profile of Castrix, the commercial name for the compound
Crimidine. Developed in the 1940s as a potent rodenticide, its high toxicity and rapid action
are attributed to its dual mechanism of action: vitamin B6 antagonism and acetylcholinesterase
inhibition. This document details its historical context, physical and chemical properties, and
toxicological data. Furthermore, it provides detailed, illustrative experimental protocols for its
synthesis, acute toxicity assessment, and enzyme inhibition assays. The underlying
biochemical pathways of its toxicity are also elucidated through signaling pathway diagrams.
This guide is intended to serve as a valuable resource for researchers in toxicology,
pharmacology, and drug development.

Introduction

Crimidine, scientifically known as 2-Chloro-N,N,6-trimethylpyrimidin-4-amine, is a highly toxic
convulsive poison. It was first developed in the 1940s by the German conglomerate IG Farben
and was commercially sold as the rodenticide Castrix.[1] Its development was spurred by the
need for a replacement for thallium sulfate, which was in short supply during World War I1.[2]
Following the war, its efficacy as a rodenticide was investigated in the United States.[2]
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Castrix is recognized for its rapid action, with symptoms of poisoning appearing within 20 to 40
minutes of ingestion.[1][3] Due to its extreme toxicity, it is classified as an extremely hazardous
substance in the United States and is no longer registered for use as a pesticide there.[1][3]
However, it is still in use in some other countries.[1] The primary mechanisms of its toxicity are
the inhibition of vitamin B6, which is crucial for amino acid and carbohydrate metabolism, and
the deactivation of acetylcholinesterase, an essential enzyme in the nervous system.[1][4]

Chemical and Physical Properties

Crimidine is a brown, waxy solid or appears as colorless crystals.[3][5] It is characterized by
the following properties:
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Property Value Reference(s)
2-Chloro-N,N,6-
IUPAC Name ) o ) [3]
trimethylpyrimidin-4-amine
Synonyms Castrix, Crimidin, W491 [1][6]
CAS Number 535-89-7 [3]
Molecular Formula C7H10CIN3 [3]
Molar Mass 171.63 g/mol [3]
Melting Point 87 °C (189 °F) [31[7]
Boiling Point 140-147 °C at 4 mmHg [31[7]
Soluble in acetone, benzene,
B chloroform, diethyl ether,
Solubility ) ) [31[5]
ethanol, and dilute acids.
Slightly soluble in water.
Stable in neutral media, but
decomposes in the presence
of strong acids and alkalis.[3]
Stability When heated to
decomposition, it emits toxic
fumes of hydrogen chloride
and nitrogen oxides.[3]
Corrosivity Corrosive to metals. [3]

Toxicological Data

Crimidine is a highly toxic compound, with a probable oral lethal dose in humans of less than 5

mg/kg.[5] The onset of symptoms is rapid, typically occurring within 20-40 minutes of exposure.

[1]

Acute Toxicity Values (LDso)
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The median lethal dose (LDso) is a measure of the acute toxicity of a substance. The following
table summarizes the reported LDso values for crimidine in various animal species and routes
of administration.

Species Rout-e _Of . LDso (mglkg) Reference(s)
Administration
Rat Oral 1.25 [3]
Rat Intraperitoneal (IP) 1 [3]
Mouse Intraperitoneal (IP) 1 [5]
Mouse Subcutaneous (SC) 1.1-1.3 [5]
Guinea Pig Intraperitoneal (IP) 2.66 [5]
Chicken Oral 22.5 [3]
Quall Oral ~20 [3]

Mechanism of Action

The potent toxicity of crimidine stems from its multifaceted impact on the central nervous
system. It primarily acts as a convulsant by antagonizing vitamin B6 and inhibiting the enzyme
acetylcholinesterase.[1][3]

Vitamin B6 Antagonism and Disruption of GABA
Synthesis

The primary mechanism of crimidine-induced convulsions is its interference with the action of
vitamin B6.[3] The active form of vitamin B6, pyridoxal 5'-phosphate (PLP), is a critical cofactor
for a vast number of enzymes, including glutamic acid decarboxylase (GAD).[8][9] GAD is
responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid
(GABA) from glutamate in the brain.[7][9]

By acting as an antagonist to vitamin B6, crimidine leads to a deficiency in functional PLP.
This, in turn, reduces the activity of GAD, leading to decreased synthesis of GABA.[9] A

© 2025 BenchChem. All rights reserved. 4 /13 Tech Support


https://www.benchchem.com/product/b1669615?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31759410/
https://pubmed.ncbi.nlm.nih.gov/31759410/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3648782/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3648782/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3648782/
https://pubmed.ncbi.nlm.nih.gov/31759410/
https://pubmed.ncbi.nlm.nih.gov/31759410/
https://www.benchchem.com/product/b1669615?utm_src=pdf-body
https://www.researchgate.net/publication/335897123_Role_of_pyridoxine_in_GABA_synthesis_and_degradation_in_the_hippocampus
https://pubmed.ncbi.nlm.nih.gov/31759410/
https://www.benchchem.com/product/b1669615?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31759410/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12229845/
https://pubmed.ncbi.nlm.nih.gov/7910233/
https://www.mdpi.com/1467-3045/47/12/1032
https://pubmed.ncbi.nlm.nih.gov/7910233/
https://www.benchchem.com/product/b1669615?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/7910233/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

reduction in GABAergic inhibition results in a state of neuronal hyperexcitability, manifesting as

the severe convulsions characteristic of crimidine poisoning.[8]
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Figure 1: Proposed mechanism of Crimidine-induced convulsions via Vitamin B6 antagonism.

Acetylcholinesterase Inhibition

In addition to its effects on GABA synthesis, crimidine also inhibits acetylcholinesterase
(AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh)
in the synaptic cleft.[1][4] Inhibition of AChE leads to an accumulation of ACh, resulting in
overstimulation of cholinergic receptors in both the central and peripheral nervous systems.[5]
This cholinergic overstimulation contributes to the overall toxicity profile of crimidine, which
can include symptoms such as salivation, lacrimation, and muscle tremors.
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Figure 2: General mechanism of Acetylcholinesterase (AChE) inhibition by Crimidine.

Experimental Protocols

The following sections provide detailed, illustrative protocols for the synthesis of crimidine and
for key toxicological and enzymatic assays. These protocols are based on established chemical
and toxicological methodologies and are intended for research purposes only. Extreme caution
should be exercised when handling crimidine due to its high toxicity.

Synthesis of Crimidine (2-Chloro-N,N,6-
trimethylpyrimidin-4-amine)
This protocol describes a plausible method for the synthesis of crimidine via the chlorination of

N,N,6-trimethylpyrimidin-4-amine.

u
ure Extraction:
ater - Extract with organic solvent (e.g., Dichloromethane)
(aHCO3) -

Click to download full resolution via product page
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Figure 3: lllustrative workflow for the synthesis of Crimidine.

Materials:

N,N,6-trimethylpyrimidin-4-amine

Phosphorus oxychloride (POCIs)

Acetonitrile (anhydrous)

Sodium bicarbonate (NaHCO3)

Dichloromethane (CH2Cl2)

Anhydrous sodium sulfate (Naz2S0a)

Ethanol

Deionized water

Round-bottom flask with reflux condenser

Heating mantle

Separatory funnel

Rotary evaporator

Recrystallization apparatus

Procedure:

e In a fume hood, dissolve N,N,6-trimethylpyrimidin-4-amine (1 equivalent) in anhydrous

acetonitrile in a round-bottom flask equipped with a reflux condenser.

o Slowly add phosphorus oxychloride (1.1 equivalents) to the solution while stirring. The

addition may be exothermic.
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Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress
by thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

Slowly and carefully pour the reaction mixture onto crushed ice with stirring.

Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the
effervescence ceases and the pH is approximately 7-8.

Transfer the mixture to a separatory funnel and extract the aqueous layer with
dichloromethane (3 x volume of aqueous layer).

Combine the organic extracts and dry over anhydrous sodium sulfate.

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to
obtain the crude product.

Purify the crude crimidine by recrystallization from an ethanol/water mixture to yield
colorless crystals.

Dry the purified crystals under vacuum.

Determination of Acute Oral Toxicity (LDso) in Rats
(Based on OECD Guideline 423)

This protocol outlines a method for determining the acute oral LDso of crimidine in rats,
following the principles of the Acute Toxic Class Method (OECD 423).

Materials:

Healthy, young adult Wistar rats (nulliparous and non-pregnant females are preferred)

Crimidine

Vehicle for administration (e.g., corn oil or 0.5% carboxymethyl cellulose)

Oral gavage needles
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e Animal cages
e Calibrated balance
Procedure:

e Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least 5 days
prior to the experiment.

o Fasting: Fast the animals overnight (approximately 16 hours) before dosing, with free access
to water.

o Dose Preparation: Prepare a solution or suspension of crimidine in the chosen vehicle at
the desired concentrations.

e Dosing:

o Start with a group of 3 animals at a dose level selected based on preliminary information
(e.g., 5 mg/kg).

o Administer a single oral dose of the crimidine preparation to each animal using a gavage
needle. The volume administered should be based on the animal's body weight.

e Observation:

o Observe the animals closely for the first 30 minutes, then periodically for the first 24 hours,
with special attention during the first 4 hours.

o Continue daily observations for a total of 14 days.

o Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes,
respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity
and behavior pattern. Note the time of onset, duration, and severity of these signs.

o Record any mortalities and the time of death.

o Body Weight: Record the body weight of each animal shortly before dosing and then weekly
thereatfter.
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e Dose Progression:
o If mortality occurs in the first group, the next dose level tested should be lower.

o If no mortality occurs, the next dose level should be higher. The progression of dosing is
determined by the outcome of the previous dose level as outlined in OECD Guideline 423.

o Data Analysis: The LDso is determined based on the dose levels that cause mortality and the
number of animals affected, according to the classification scheme of the Acute Toxic Class
Method.

Acetylcholinesterase Inhibition Assay (Eliman's Method)

This protocol describes a colorimetric method for determining the inhibitory effect of crimidine
on acetylcholinesterase activity.

Materials:

Acetylcholinesterase (AChE) from a suitable source (e.qg., electric eel or bovine erythrocytes)

Acetylthiocholine iodide (ATCI) - substrate

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

Crimidine

Phosphate buffer (0.1 M, pH 8.0)

96-well microplate

Microplate reader capable of measuring absorbance at 412 nm
Procedure:

e Reagent Preparation:

o Prepare a stock solution of AChE in phosphate buffer.

o Prepare a stock solution of ATCI in deionized water.
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o Prepare a stock solution of DTNB in phosphate buffer.

o Prepare a stock solution of crimidine in a suitable solvent (e.g., DMSO) and make serial
dilutions in phosphate buffer.

e Assay in 96-well Plate:

o To each well, add:

Phosphate buffer

Crimidine solution at various concentrations (or solvent for control)

DTNB solution

AChE solution

o Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined
time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

« Initiate Reaction: Add the ATCI solution to each well to start the enzymatic reaction.

o Kinetic Measurement: Immediately place the microplate in the reader and measure the
change in absorbance at 412 nm over time (e.g., every minute for 10 minutes). The rate of
the reaction is proportional to the AChE activity.

e Data Analysis:
o Calculate the rate of reaction for each concentration of crimidine.

o Determine the percentage of inhibition for each concentration relative to the control (no
inhibitor).

o Plot the percentage of inhibition against the logarithm of the crimidine concentration to
determine the ICso value (the concentration of inhibitor that causes 50% inhibition of the

enzyme activity).

Conclusion
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Crimidine, known commercially as Castrix, represents a significant chapter in the history of
rodenticide development. Its high efficacy is matched by its extreme toxicity, a direct
consequence of its potent interference with fundamental neurological pathways. The dual
mechanism of vitamin B6 antagonism, leading to a disruption of GABAergic neurotransmission,
and the inhibition of acetylcholinesterase, results in a rapid and severe toxicological profile. The
detailed experimental protocols and mechanistic diagrams provided in this guide offer a
comprehensive technical resource for understanding the chemical and toxicological properties
of this compound. While its use is now restricted due to safety concerns, the study of crimidine
continues to provide valuable insights into the mechanisms of neurotoxicity and the design of
pharmacologically active compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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crimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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